An In-depth Technical Guide to the Physicochemical Properties of 5-(2-aminoethyl)-1H-imidazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-aminoethyl)-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(2-aminoethyl)-1H-imidazol-2-amine, a molecule of significant interest in medicinal chemistry and pharmacology. Known by synonyms such as 2-aminohistamine, this compound's unique structural features, comprising a histamine backbone with an additional amino group on the imidazole ring, warrant a detailed investigation of its chemical behavior. Understanding these fundamental properties is paramount for researchers engaged in drug design, formulation development, and mechanistic studies.
This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and providing detailed protocols for the empirical determination of key parameters. The structure of this guide is designed to logically flow from the molecule's fundamental identity to its behavior in solution and under various stress conditions, providing a holistic understanding for the scientific community.
Chemical Structure and Identity
5-(2-aminoethyl)-1H-imidazol-2-amine is a substituted imidazole with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol .[1][2] Its structure is characterized by an ethylamine substituent at the 5-position and an amine group at the 2-position of the imidazole ring.
Table 1: Chemical Identity of 5-(2-aminoethyl)-1H-imidazol-2-amine
| Identifier | Value |
| IUPAC Name | 5-(2-aminoethyl)-1H-imidazol-2-amine |
| Synonyms | 2-Aminohistamine, 2-Amino-5-(2-aminoethyl)imidazole |
| CAS Number | 39050-13-0[1][2] |
| Molecular Formula | C₅H₁₀N₄[1][2] |
| Molecular Weight | 126.16 g/mol [1][2] |
| Canonical SMILES | C1=C(NC(=N)N1)CCN |
Basicity and Protonation States (pKa)
The basicity of 5-(2-aminoethyl)-1H-imidazol-2-amine is a critical determinant of its behavior in biological systems, influencing its charge state at physiological pH, receptor interactions, and pharmacokinetic properties. The molecule possesses three potentially basic nitrogen centers: the primary amine of the ethylamine side chain, the endocyclic nitrogen of the imidazole ring not bonded to hydrogen, and the exocyclic 2-amino group. Consequently, multiple protonation steps and corresponding pKa values are expected.
A precise determination of the pKa values is essential for understanding the molecule's charge distribution at different pH values, which in turn governs its solubility, membrane permeability, and binding to biological targets.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa values. This method relies on monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.
Objective: To determine the acid dissociation constants (pKa) of 5-(2-aminoethyl)-1H-imidazol-2-amine in an aqueous solution at a controlled temperature.
Materials:
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5-(2-aminoethyl)-1H-imidazol-2-amine (high purity)
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water, boiled to remove dissolved CO₂
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Calibrated pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Temperature probe
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Burette
Methodology:
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Sample Preparation: Accurately weigh a sample of 5-(2-aminoethyl)-1H-imidazol-2-amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and temperature probe into the solution. Begin gentle stirring.
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Acidification: If starting from the free base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).
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Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Alkalinization: Once the pH has dropped significantly, indicating full protonation, the titration can be reversed by adding standardized NaOH solution in a similar incremental manner, recording the pH and volume at each step.
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Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. For a molecule with multiple pKa values, multiple inflection points will be observed. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points.
Causality Behind Experimental Choices: The use of boiled, deionized water minimizes interference from dissolved atmospheric carbon dioxide, which can affect the pH of the solution. Maintaining a constant temperature is crucial as pKa values are temperature-dependent. The choice of a relatively dilute analyte solution ensures that activity coefficients are close to unity, simplifying the data analysis.
Diagram: Protonation States of 5-(2-aminoethyl)-1H-imidazol-2-amine
Caption: Predicted protonation states of 5-(2-aminoethyl)-1H-imidazol-2-amine as a function of pH.
Solubility Profile
The solubility of a drug candidate is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The presence of multiple polar functional groups in 5-(2-aminoethyl)-1H-imidazol-2-amine suggests that it will exhibit some degree of aqueous solubility. However, the overall solubility will be dependent on the pH of the medium, due to the presence of the basic amine groups.
Aqueous and Organic Solvent Solubility
At pH values below its pKa's, 5-(2-aminoethyl)-1H-imidazol-2-amine will exist in its protonated, cationic forms, which are expected to be more soluble in water due to favorable ion-dipole interactions. Conversely, in its neutral form at higher pH, its aqueous solubility is likely to be lower.
Qualitative assessments suggest that many imidazole derivatives are soluble in polar organic solvents. For drug development purposes, determining the solubility in solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol is essential for preparing stock solutions for in vitro assays.
Table 2: Predicted Solubility Profile of 5-(2-aminoethyl)-1H-imidazol-2-amine
| Solvent | Predicted Solubility | Rationale |
| Water (acidic pH) | High | Protonated form, strong ion-dipole interactions. |
| Water (neutral pH) | Moderate | Presence of polar functional groups capable of hydrogen bonding. |
| Water (basic pH) | Low | Neutral form, reduced polarity. |
| DMSO | Soluble | Polar aprotic solvent, effective at solvating polar molecules. |
| Ethanol/Methanol | Soluble | Polar protic solvents, capable of hydrogen bonding. |
| Non-polar solvents (e.g., hexane) | Insoluble | Mismatch in polarity. |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 5-(2-aminoethyl)-1H-imidazol-2-amine in various solvents at a controlled temperature.
Materials:
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5-(2-aminoethyl)-1H-imidazol-2-amine (solid, high purity)
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Selected solvents (e.g., water at various pH values, DMSO, ethanol)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or constant temperature water bath
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Centrifuge
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Analytical balance
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High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
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Preparation: Add an excess amount of solid 5-(2-aminoethyl)-1H-imidazol-2-amine to a series of vials. The presence of excess solid is critical to ensure that equilibrium between the solid and dissolved states is reached.
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Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
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Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-(2-aminoethyl)-1H-imidazol-2-amine.
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Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Stability Profile
The chemical stability of a compound is a critical parameter that affects its shelf-life, formulation, and in vivo fate. For 5-(2-aminoethyl)-1H-imidazol-2-amine, potential degradation pathways could involve oxidation of the amino groups or the imidazole ring, hydrolysis, or photodecomposition.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and different pH values in the presence of an oxidizing agent.
Experimental Protocol for Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products and any other impurities present.
Objective: To develop and validate a stability-indicating HPLC method for 5-(2-aminoethyl)-1H-imidazol-2-amine and to assess its stability under various stress conditions.
Materials:
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5-(2-aminoethyl)-1H-imidazol-2-amine
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HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
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Reversed-phase HPLC column (e.g., C18)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Buffers of various pH (e.g., phosphate, acetate)
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Acids (e.g., HCl), bases (e.g., NaOH), and an oxidizing agent (e.g., hydrogen peroxide)
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Forced degradation chamber (for temperature, humidity, and light studies)
Methodology:
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Method Development:
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Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
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Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from any potential degradation products, which may have different polarities.
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Detection: Use a DAD to monitor the elution profile at multiple wavelengths to ensure that all components are detected. Mass spectrometry can be used for the identification of degradation products.
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Forced Degradation Studies:
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Prepare solutions of 5-(2-aminoethyl)-1H-imidazol-2-amine in water, acidic, basic, and oxidative (e.g., 3% H₂O₂) media.
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Expose these solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.
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Expose the solid drug substance to heat, humidity (e.g., 75% RH), and light (in a photostability chamber).
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Sample Analysis:
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At specified time points, withdraw samples from the forced degradation studies, neutralize if necessary, and dilute appropriately.
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Analyze the samples using the developed HPLC method.
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Method Validation:
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Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent drug from all degradation products.
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Diagram: Forced Degradation and Stability-Indicating HPLC Analysis
